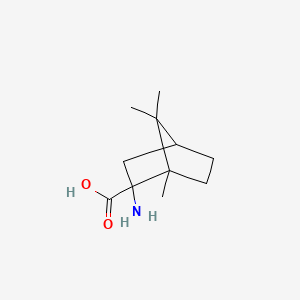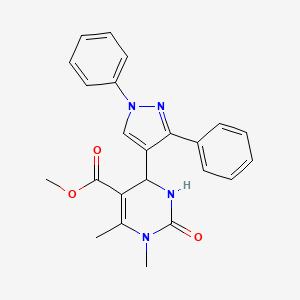![molecular formula C22H24N2O5 B12209420 5-[3-(3,5-dimethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B12209420.png)
5-[3-(3,5-dimethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(3,5-dimethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound that features a pyrazole ring, a phenyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3,5-dimethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves multi-step organic reactions One common method includes the condensation of 3,5-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-[3-(3,5-dimethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the phenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
5-[3-(3,5-dimethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[3-(3,5-dimethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethoxyphenylboronic acid
- 3-(2,5-Dimethoxyphenyl)propionic acid
- (3,5-Dimethoxyphenyl)acetic acid
Uniqueness
5-[3-(3,5-dimethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H24N2O5 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
5-[5-(3,5-dimethoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H24N2O5/c1-28-17-11-16(12-18(13-17)29-2)19-14-20(15-7-4-3-5-8-15)24(23-19)21(25)9-6-10-22(26)27/h3-5,7-8,11-13,20H,6,9-10,14H2,1-2H3,(H,26,27) |
InChI Key |
FTDBMULPGXAGKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)CCCC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[2-(4-fluorophenyl)ethylamino]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12209351.png)

![N-[(2Z)-3-(2-methoxyethyl)-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12209369.png)
![4-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12209373.png)
![3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B12209381.png)
![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide)](/img/structure/B12209382.png)
![2-{4-[(8-methoxy-4-methylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol](/img/structure/B12209385.png)
![N-[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12209386.png)
![N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12209388.png)
![2-[(2-Hydroxy-3-naphthyloxypropyl)amino]butan-1-ol](/img/structure/B12209393.png)
![5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(2-methylprop-2-en-1-yl)sulfanyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B12209399.png)
![(2Z)-2-(2,3-dimethoxybenzylidene)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]-1-benzofuran-3(2H)-one](/img/structure/B12209402.png)

